2-Butoxyethyl stearate
Description
Properties
IUPAC Name |
2-butoxyethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(25)27-23-22-26-21-6-4-2/h3-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUXFMNHQIITCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059369 | |
| Record name | 2-Butoxyethyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Octadecanoic acid, 2-butoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
109-38-6 | |
| Record name | 2-Butoxyethyl octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butoxyethyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 2-butoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butoxyethyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyethyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BUTOXYETHYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8Z67G539F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Synthesis Pathways
Esterification Routes to 2-Butoxyethyl Stearate (B1226849)
The direct esterification of stearic acid with 2-butoxyethanol (B58217) stands as the most conventional method for producing 2-Butoxyethyl stearate. This reaction involves the condensation of the carboxylic acid and the alcohol, typically with the removal of water to drive the equilibrium towards the product side.
Catalyzed Esterification Strategies
To enhance the rate and yield of the esterification reaction, various catalysts are employed. These can be broadly categorized into acid catalysts and enzymatic catalysts, each with distinct advantages and operational parameters.
Acid Catalysis: A range of acid catalysts, both homogeneous and heterogeneous, have been shown to be effective in promoting the esterification of fatty acids. Strong mineral acids like sulfuric acid (H₂SO₄) are commonly used. For instance, a study on the esterification of stearic acid with 1-butanol (B46404) achieved a 99% yield using sulfuric acid as a catalyst at a 1:15:0.75 molar ratio of acid to alcohol to catalyst at 65°C ache.org.rsepa.gov. Other organic acids, such as oxalic acid, have also been successfully utilized. In one study, the esterification of stearic acid with methanol (B129727) using oxalic acid (10% w/w) at 65°C for 8 hours resulted in significant conversion jocpr.com. Heterogeneous acid catalysts, like montmorillonite-based clays (B1170129) (KSF, KSF/0, KP10, and K10), offer the benefits of easier separation and potential reusability. The best catalytic activities among these clays for the esterification of stearic acid were obtained with the KSF/0 catalyst at 150°C mdpi.com.
| Catalyst | Fatty Acid | Alcohol | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Stearic Acid | 1-Butanol | 1:15:0.75 | 65 | Not Specified | 99 |
| Oxalic Acid | Stearic Acid | Methanol | 1:20 (acid:alcohol), 10% w/w catalyst | 65 | 8 hours | Not Specified |
| Montmorillonite KSF/0 | Stearic Acid | Various short-chain alcohols | Not Specified | 150 | Not Specified | High |
Enzymatic Catalysis: Lipases are increasingly being used as biocatalysts for ester synthesis due to their high selectivity and milder reaction conditions, which can reduce the formation of byproducts. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are effective in catalyzing the esterification of fatty acids. These enzymatic reactions are typically carried out in organic solvents to shift the equilibrium towards synthesis by minimizing water content. The optimization of enzymatic esterification often involves studying parameters such as enzyme concentration, temperature, and the molar ratio of reactants scielo.brresearchgate.net. Lipase-catalyzed reactions can achieve high conversion rates, often exceeding 90%, under optimized conditions scielo.br.
Non-Catalytic Approaches and Reaction Conditions
While catalytic routes are more common, the esterification of fatty acids can also be achieved without the use of an external catalyst, typically by employing high temperatures and pressures. This method, often referred to as thermal esterification, relies on the intrinsic reactivity of the carboxylic acid and alcohol at elevated conditions. For the esterification of fatty acids, temperatures in the range of 100 to 320°C have been investigated aidic.it. In such processes, the removal of water is crucial to drive the reaction forward. Non-catalytic methods can be advantageous in avoiding catalyst separation steps and potential contamination of the product. However, the high energy input and potential for side reactions at elevated temperatures are significant considerations. One study on the non-catalytic esterification of soybean oil deodorizer distillate with ethanol (B145695) reported a conversion of 89.0% at 280°C (553.15 K) after 105 minutes aidic.it.
Optimization of Reaction Parameters and Yields
The yield of this compound is highly dependent on several reaction parameters. The optimization of these parameters is crucial for developing an efficient and economically viable synthesis process. Key parameters that are often optimized include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.
Molar Ratio: An excess of the alcohol (2-butoxyethanol) is typically used to shift the reaction equilibrium towards the formation of the ester. Studies on similar esterifications have shown that increasing the alcohol-to-acid molar ratio generally increases the reaction speed and yield, although the effect may diminish after a certain point ache.org.rs.
Catalyst Concentration: The concentration of the catalyst plays a significant role in the reaction kinetics. For acid-catalyzed reactions, an increase in catalyst concentration generally leads to a faster reaction rate, although this effect can level off, and higher concentrations can lead to unwanted side reactions and increased purification costs ache.org.rs.
Temperature: The reaction temperature influences the rate of esterification, with higher temperatures generally leading to faster reactions. However, excessively high temperatures can lead to side reactions and degradation of the product. The optimal temperature is a balance between achieving a high reaction rate and minimizing undesirable byproducts. For the esterification of stearic acid with 1-butanol using sulfuric acid, a temperature of 65°C was found to be optimal, achieving a 99% yield ache.org.rsepa.gov.
Response Surface Methodology (RSM): A statistical approach, such as Response Surface Methodology (RSM), can be employed to systematically optimize multiple reaction parameters simultaneously. RSM helps in understanding the interactions between different variables and in identifying the optimal conditions for maximizing the yield. For example, in the synthesis of oleyl oleate, RSM was used to optimize reaction time, temperature, enzyme amount, and substrate molar ratio, achieving a yield of 97.52% under the optimized conditions of 58.67 minutes, 59.68°C, 0.37 g of enzyme, and a 2.88 molar ratio of substrates iicbe.org. A similar approach could be applied to optimize the synthesis of this compound.
| Parameter | Optimized Value |
|---|---|
| Reaction Time | 58.67 min |
| Reaction Temperature | 59.68 °C |
| Amount of Enzymes | 0.37 g |
| Molar Ratio of Substrates | 2.88 |
| Predicted Yield | 97.52% |
Alternative Synthetic Routes and Precursor Chemistry
Beyond direct esterification, alternative synthetic strategies can be employed to produce this compound. These methods often involve the transformation of other esters or the synthesis of key intermediates.
Transesterification Processes Involving Stearic Acid Esters
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. This process can be used to synthesize this compound by reacting a different stearic acid ester, such as methyl stearate or ethyl stearate, with 2-butoxyethanol. Transesterification can be catalyzed by acids, bases, or enzymes masterorganicchemistry.com.
The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol (2-butoxyethanol) can be used, or the lower-boiling alcohol byproduct (e.g., methanol or ethanol) can be removed by distillation. Both homogeneous catalysts (like sodium methoxide) and heterogeneous catalysts (such as metal oxides) can be employed for transesterification samipubco.come3s-conferences.org. The use of heterogeneous catalysts is often preferred for easier product purification.
Synthesis of Alkoxyethyl Intermediates
The availability and purity of the precursor, 2-butoxyethanol, are critical for the successful synthesis of this compound. The industrial production of 2-butoxyethanol is primarily achieved through the reaction of ethylene (B1197577) oxide with n-butanol.
This reaction is typically carried out in a closed, continuous process in the presence of a catalyst nih.gov. The reaction conditions, including temperature, pressure, and the molar ratio of the reactants, are carefully controlled to optimize the yield of the desired monoether and minimize the formation of di- and triethylene glycol ethers nih.gov. Another method for producing 2-butoxyethanol involves the direct alkylation of ethylene glycol or ethylene chlorohydrin nih.gov.
| Method | Reactants | Catalyst | General Conditions |
|---|---|---|---|
| Reaction of Ethylene Oxide with n-Butanol | Ethylene Oxide, n-Butanol | Various catalysts | Closed, continuous process with controlled temperature, pressure, and molar ratios |
| Direct Alkylation | Ethylene Glycol or Ethylene Chlorohydrin, Alkylating Agent (e.g., Dibutyl Sulfate) | Sodium Hydroxide | Not specified in detail |
Advanced Analytical Characterization Techniques
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Butoxyethyl stearate (B1226849) by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2-Butoxyethyl stearate. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (stearate chain) | ~ 0.88 (t) |
| -(CH₂)₁₄- (stearate chain) | ~ 1.25 (m) |
| -CH₂-C=O (stearate) | ~ 2.29 (t) |
| -O-CH₂-CH₂-O- | ~ 4.21 (t) |
| -O-CH₂-CH₂-O- | ~ 3.65 (t) |
| -O-CH₂-(CH₂)₂-CH₃ (butoxy) | ~ 3.47 (t) |
| -O-CH₂-CH₂-CH₂-CH₃ (butoxy) | ~ 1.56 (m) |
| -O-(CH₂)₂-CH₂-CH₃ (butoxy) | ~ 1.39 (m) |
| -CH₃ (butoxy chain) | ~ 0.93 (t) |
Data are predicted values and may vary based on solvent and experimental conditions. t = triplet, m = multiplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed at a significantly downfield chemical shift. Predicted ¹³C NMR chemical shifts for this compound are detailed in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C=O (ester carbonyl) | ~ 173.9 |
| -O-CH₂-CH₂-O- | ~ 68.8 |
| -O-CH₂-CH₂-O- | ~ 63.9 |
| -O-CH₂- (butoxy) | ~ 70.8 |
| -CH₂-C=O (stearate) | ~ 34.4 |
| -(CH₂)₁₄- (stearate chain) | ~ 22.7 - 31.9 |
| -O-CH₂-CH₂- (butoxy) | ~ 31.7 |
| -O-(CH₂)₂-CH₂- (butoxy) | ~ 19.3 |
| -CH₃ (stearate chain) | ~ 14.1 |
| -CH₃ (butoxy chain) | ~ 13.8 |
Data are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester carbonyl group (C=O) stretching vibration, typically observed around 1740-1735 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester and ether linkages in the 1250-1000 cm⁻¹ region, and the C-H stretching and bending vibrations of the long alkyl chains.
Raman Vibrational Spectroscopy: Raman spectroscopy is particularly sensitive to the non-polar bonds of the long hydrocarbon chain in this compound. The C-H stretching region (2800-3000 cm⁻¹) provides detailed information about the conformation and packing of the alkyl chains. Key Raman bands for long-chain esters include the symmetric and asymmetric CH₂ and CH₃ stretching modes. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | IR | 1740 - 1735 (Strong) |
| C-H Stretch (Alkyl) | IR, Raman | 2850 - 2960 (Strong) |
| C-O Stretch (Ester & Ether) | IR | 1250 - 1000 (Strong) |
| CH₂ Bend (Alkyl) | IR, Raman | ~ 1465 |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₂₄H₄₈O₃, the expected monoisotopic mass is approximately 384.36 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. The molecular ion peak ([M]⁺) at m/z 384 may be observed, although it can be weak for long-chain esters. Common fragmentation pathways include cleavage of the C-O bonds adjacent to the carbonyl group and fragmentation of the butoxyethyl and stearate chains, leading to a series of fragment ions that can be used to piece together the molecular structure.
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative determination.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC-FID is a robust method for purity assessment and quantification. For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS).
Due to its high boiling point, a temperature-programmed method is necessary for the analysis of this compound. A non-polar or mid-polarity capillary column is typically used.
Table 4: Typical GC-FID Conditions for Analysis of Long-Chain Esters
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar (e.g., DB-1) or mid-polarity (e.g., DB-5) stationary phase. |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 - 280 °C |
| Detector Temperature (FID) | 280 - 300 °C |
| Oven Temperature Program | Initial temperature of 100-150 °C, ramped at 5-10 °C/min to a final temperature of 280-300 °C, with a final hold time. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound, particularly in non-volatile or thermally sensitive matrices. Given the non-polar nature of the molecule, reversed-phase HPLC is the method of choice.
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The high hydrophobicity of this compound results in strong retention on a C18 column, requiring a mobile phase with a high proportion of organic solvent for elution.
Table 5: Typical Reversed-Phase HPLC Conditions for Analysis of this compound
| Parameter | Condition |
| Column | C18 or C8 bonded silica column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size). |
| Mobile Phase | Isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. A high percentage of organic solvent (e.g., >90%) is typically required. |
| Detector | UV detector at low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the molecule lacks a strong chromophore. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
Intermolecular Interactions and Solution Behavior
Thermodynamic and Kinetic Aspects of Solubility
The dissolution of 2-Butoxyethyl stearate (B1226849) into a solvent is a complex process influenced by the thermodynamic favorability of solute-solvent interactions compared to solute-solute and solvent-solvent interactions. The kinetics of this process depends on factors such as temperature, pressure, and the physical form of the solute.
The solubility of a solute like 2-Butoxyethyl stearate can be predicted by considering solvent descriptors that quantify the types of intermolecular forces a solvent can engage in. The primary forces at play are Van der Waals forces, which are broadly categorized into London dispersion forces, Debye induction forces, and Keesom orientation forces (dipole-dipole interactions). researchgate.netrsc.org
London Dispersion Forces: These are the most significant forces for the long stearate tail of the molecule. These temporary, induced-dipole interactions are prominent in nonpolar solvents. The large number of electrons in the C24 molecule ensures that dispersion forces are a major contributor to its interaction energy with all solvents. rsc.org
Dipole-Dipole and Induction Forces: The ester and ether groups in the 2-butoxyethyl head of the molecule create a permanent dipole moment. This allows for Keesom (dipole-dipole) interactions with polar solvent molecules and Debye (induced dipole) interactions with nonpolar but polarizable solvent molecules.
The table below illustrates how the structural components of this compound contribute to its interactions with solvents of varying polarity.
| Solvent Type | Dominant Intermolecular Force with Solvent | Interaction with Stearate Tail (Nonpolar) | Interaction with Butoxyethyl Head (Polar) | Expected Solubility |
| Nonpolar (e.g., Hexane, Toluene) | London Dispersion | Strong | Weak | High |
| Polar Aprotic (e.g., Acetone (B3395972), Ethyl Acetate) | Dipole-Dipole & Dispersion | Moderate | Moderate | Moderate to High |
| Polar Protic (e.g., Ethanol (B145695), Methanol) | Hydrogen Bonding, Dipole-Dipole, Dispersion | Weak | Moderate | Low to Moderate |
| Highly Polar (e.g., Water) | Hydrogen Bonding | Very Weak (Hydrophobic Effect) | Weak | Very Low / Insoluble |
This table is generated based on chemical principles of intermolecular forces.
Miscibility describes the ability of two substances to mix in all proportions to form a homogeneous solution. sigmaaldrich.com The principle of "like dissolves like" is central to predicting the miscibility of this compound. Its significant nonpolar character, derived from the stearate chain, makes it readily miscible with a wide range of nonpolar organic solvents. Studies on the parent compound, stearic acid, show it is highly soluble in solvents like trichloroethylene, hexane, and heptane, and less soluble in more polar solvents like acetone and ethanol. researchgate.net The esterification to this compound enhances its nonpolar character further, suggesting excellent miscibility with hydrocarbons and chlorinated solvents.
As a plasticizer, this compound demonstrates high miscibility with certain polymers. lookchem.com Plasticizers must be thoroughly miscible with the polymer to effectively increase its flexibility and workability. The long alkyl chain of the stearate intercalates between polymer chains, disrupting polymer-polymer interactions and increasing free volume. This function implies strong miscibility with polymers that have a compatible polarity, such as polyvinyl chloride (PVC).
The following table summarizes the expected miscibility of this compound with various substances.
| Substance Class | Examples | Expected Miscibility | Rationale |
| Nonpolar Solvents | Hexane, Heptane, Toluene | Miscible | Similar nonpolar character; dominated by dispersion forces. |
| Moderately Polar Solvents | Ethyl Acetate, Tetrahydrofuran (THF) | Miscible | Balance of polar and nonpolar characteristics allows for effective interaction. sigmaaldrich.com |
| Short-chain Alcohols | Ethanol, 2-Propanol | Partially Miscible / Soluble | Polarity and hydrogen bonding of alcohols limit miscibility with the long nonpolar chain. researchgate.net |
| Polymers | Polyvinyl Chloride (PVC), Polystyrene | Miscible | Used as a plasticizer, indicating good compatibility and ability to integrate into the polymer matrix. lookchem.com |
| Highly Polar Solvents | Water, Glycerol | Immiscible | Large hydrophobic stearate chain prevents mixing with highly polar, hydrogen-bonded liquids. lookchem.com |
This table is generated based on established principles of chemical miscibility and the known applications of the compound.
Rheological Investigations of Liquid and Dispersed Systems
Rheology is the study of the flow and deformation of matter. wiley-vch.de The addition of this compound to liquid or dispersed systems can significantly alter their rheological properties, such as viscosity and flow behavior.
Many industrial formulations, including polymer solutions, emulsions, and dispersions, are non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. nih.govcetjournal.it this compound can act as a rheology modifier in these systems.
In concentrated dispersions, the addition of this compound can lead to a significant reduction in viscosity. This occurs because the molecules can adsorb onto the surface of dispersed particles, creating a solvating layer that reduces inter-particle friction and prevents the formation of aggregates or flocculated networks that increase viscosity. wiley-vch.de
τ = Kγ̇ⁿ
where τ is the shear stress, γ̇ is the shear rate, K is the consistency index (a measure of viscosity), and n is the flow behavior index (n<1 for shear-thinning). The addition of this compound would be expected to decrease the consistency index, K, making the fluid less viscous.
| System | Effect of Adding this compound | Rheological Parameter Change | Mechanism |
| Concentrated Particle Dispersion | Viscosity reduction | Decrease in apparent viscosity | Adsorption on particle surfaces, reducing inter-particle friction. |
| Polymer Melt (e.g., PVC Plastisol) | Increased flowability, lower viscosity | Decrease in Consistency Index (K) | Plasticization: separation of polymer chains, increased free volume. |
| Emulsion | Potential viscosity modification | Varies based on formulation | Can alter droplet interactions and the viscosity of the continuous phase. |
This table is generated based on established principles of rheology and plasticization.
The amphiphilic structure of this compound suggests it possesses surface-active properties. Surface-active agents, or surfactants, preferentially adsorb at interfaces (e.g., liquid-air or liquid-liquid) and lower the surface or interfacial tension. columbia.eduuobaghdad.edu.iq The hydrophobic stearate tail orients away from the polar phase (like water), while the more polar butoxyethyl head group maintains contact.
This reduction in surface tension is a result of replacing high-energy solvent-solvent interactions at the interface with lower-energy solute-solvent interactions. uomustansiriyah.edu.iqkkwagh.edu.in While not as potent as a conventional surfactant, fatty acid esters like this compound can contribute to interfacial tension reduction. For instance, studies on various fatty acid methyl and ethyl esters show they possess distinct surface tension values that are influenced by chain length and saturation. researchgate.net
This property is crucial in applications such as:
Emulsification: By reducing the interfacial tension between two immiscible liquids (e.g., oil and water), it can facilitate the formation and stabilization of emulsions.
Wetting and Spreading: In coatings and inks, it can improve the wetting of a liquid on a solid surface by lowering the liquid's surface tension.
Lubrication: In metalworking fluids or other lubricants, it can form a thin film at interfaces, reducing friction.
| Property | Definition | Relevance of this compound |
| Surface Tension | The force per unit length at a liquid-gas interface that resists an increase in surface area. uobaghdad.edu.iq | The compound's amphiphilic nature causes it to accumulate at the surface, reducing surface tension. |
| Interfacial Tension | The force per unit length at the interface between two immiscible liquids. kkwagh.edu.in | Reduces the energy required to mix immiscible liquids, acting as an emulsifying agent. |
| Wetting | The ability of a liquid to maintain contact with a solid surface. | Lowering surface tension allows the liquid to spread more easily over a solid substrate. |
This table is generated based on the principles of surface science.
Applications in Materials Science and Polymer Chemistry: Chemical Roles
Chemical Modification of Polymeric Materials
As a modifying agent, 2-Butoxyethyl stearate (B1226849) is incorporated into polymer matrices to enhance flexibility, processability, and durability. lookchem.comwitmansgroup.com This is achieved by altering the fundamental interactions between polymer chains.
Cellulose (B213188) nitrate (B79036), a semi-synthetic polymer derived from cellulose, is inherently rigid. getty.eduopenedition.org Plasticizers are essential additives to impart elasticity and durability to its films. google.com Ester plasticizers, such as 2-Butoxyethyl stearate, integrate themselves into the cellulose nitrate structure. The mechanism involves the disruption of the strong intermolecular hydrogen bonds between the hydroxyl (-OH) groups on the cellulose chains and the polar nitrate (-ONO2) groups. getty.edu
The ester molecules position themselves between the polymer chains. The polar carbonyl group (C=O) of the ester can form weaker dipole-dipole interactions with the nitrate groups of the cellulose nitrate. Simultaneously, the nonpolar alkyl chains of the stearate portion of the molecule interact with less polar segments of the polymer, effectively pushing the chains apart. This separation reduces the cohesive energy density, allowing the polymer chains to slide past one another more easily, which manifests as increased flexibility. ijiert.orgnih.gov Historically, various esters have been employed for this purpose, replacing early plasticizers like camphor. openedition.orgwikipedia.org
Plasticizers like this compound fundamentally increase the mobility of polymer chains. witmansgroup.comyoutube.com This is explained by several theories, including the lubricity theory and the free volume theory. nih.gov
Lubricity Theory : This theory posits that plasticizers act as molecular lubricants, reducing the frictional forces between polymer chains and allowing them to slip past each other with greater ease. nih.gov
The long, flexible stearate chain of the plasticizer molecule is particularly effective at creating this separation and lubrication effect, leading to a more pliable material. ijiert.org
The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. youtube.comcuni.cz A primary function of a plasticizer is to lower the Tg of a polymer. tandfonline.comlibretexts.org
By inserting themselves between polymer chains, plasticizer molecules disrupt the intermolecular forces (like van der Waals forces and hydrogen bonds) that hold the chains together in a rigid structure. ijiert.orgyoutube.com This disruption reduces the energy required for the polymer chains to move, meaning the transition from a glassy to a rubbery state occurs at a lower temperature. youtube.com The introduction of this compound into a polymer matrix effectively lowers its Tg, making the material more flexible and less brittle at room temperature and easier to process at elevated temperatures. cuni.czplasticsengineering.org The extent of Tg reduction is generally proportional to the concentration of the plasticizer added. plasticsengineering.org
Table 1: Effect of Plasticizers on Polymer Properties
| Property | Influence of this compound (as a Plasticizer) | Chemical Rationale |
|---|---|---|
| Flexibility/Workability | Increased | Reduces intermolecular forces, allowing polymer chains to move more freely. ijiert.org |
| Polymer Chain Mobility | Increased | Acts as a molecular lubricant and increases the free volume between chains. nih.gov |
| Glass Transition Temp. (Tg) | Decreased | Disrupts chain-to-chain interactions, lowering the energy needed for segmental motion. youtube.complasticsengineering.org |
Role in Coating and Film Formulations
In addition to its role in bulk polymers, this compound is used as a solvent and plasticizer in the formulation of various products, including paints, coatings, and adhesives. lookchem.com
The effectiveness of this compound in a coating formulation depends on its compatibility with other components, such as resins, pigments, and other additives. Compatibility is largely determined by the polarity and molecular structure of the substances involved. youtube.com Polar plasticizers tend to work well with polar polymers. youtube.com
This compound possesses both polar (ester and ether linkages) and nonpolar (long alkyl chain) characteristics. This amphiphilic nature allows it to be compatible with a range of resins, from the highly polar cellulose nitrate to less polar systems like vinyl copolymers and acrylics. google.comatamanchemicals.com Its stearate component enhances compatibility with hydrophobic additives and surfaces, while the butoxyethyl group can interact with more polar resin backbones. This balance is crucial for preventing phase separation, ensuring a homogenous mixture and a uniform final film.
During the film formation process of a coating, solvents evaporate, and the polymer/resin particles coalesce to form a continuous film. This compound, being a high-boiling point liquid, can act as a coalescing agent, facilitating the fusion of polymer particles into a smooth, defect-free film. lookchem.com
However, the role of stearate-based additives in adhesion can be complex. While the plasticizing effect can improve the flexibility of the film and prevent cracking, which is beneficial for adhesion, the hydrophobic nature of the stearate chain can interfere with the coating's ability to bond to certain substrates. colorcon.com For instance, the addition of lubricants like magnesium stearate to a substrate has been shown to decrease the adhesion of some films. nih.gov Conversely, the presence of stearic acid was found to significantly increase adhesion in the same study, suggesting that the specific chemical interactions at the film-substrate interface are critical. nih.gov The formulation must be carefully balanced to achieve the desired flexibility without compromising the adhesive strength of the coating.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Cellulose nitrate |
| Dibutyl phthalate (B1215562) |
| Tricresyl phosphate |
| Castor oil |
| Triphenyl phosphate |
| Camphor |
| Magnesium stearate |
| Calcium stearate |
| Stearic acid |
| Polyvinyl chloride (PVC) |
| Polyvinyl alcohol (PVA) |
Mechanistic Chemical Studies and Biochemical Relevance
Hydrolytic Stability and Degradation Pathways
The stability of an ester like 2-butoxyethyl stearate (B1226849) is fundamentally governed by its susceptibility to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond. This process is highly dependent on the chemical environment, particularly pH and temperature, and results in the formation of the parent carboxylic acid and alcohol.
The hydrolysis of 2-butoxyethyl stearate, like other esters, can be catalyzed by both acids and bases. The reaction mechanism and rate are significantly influenced by the concentration of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.
Under acidic conditions , the hydrolysis is a reversible reaction where a proton attacks the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Under basic conditions (saponification) , the hydrolysis is an irreversible reaction initiated by the attack of a hydroxide ion on the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis. The kinetics of alkaline hydrolysis for many synthetic esters are known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion concentration chemrxiv.org.
The rate of hydrolysis is also temperature-dependent. An increase in temperature typically accelerates the reaction rate, as observed in studies of similar ester compounds researchgate.net. The hydrolytic stability of esters is also influenced by their chemical structure, including steric effects around the ester linkage researchgate.net.
While specific kinetic data for this compound is not extensively published, valuable insights can be drawn from studies on analogous compounds, such as triclopyr-2-butoxyethyl ester. Research on this structurally related ester shows a strong pH dependency on its degradation rate. For instance, at 25°C, its half-life was found to be significantly shorter in alkaline conditions compared to neutral or acidic conditions researchgate.net. This suggests that this compound would also exhibit greater instability and faster degradation in high pH environments.
Table 1: Illustrative Hydrolysis Half-life of a Structurally Similar Compound (triclopyr-2-butoxyethyl ester) at 25°C
| pH | Condition | Half-life |
|---|---|---|
| 4 | Acidic | 533 days researchgate.net |
| 7 | Neutral | 21.8 days researchgate.net |
| 9 | Alkaline | <1 day researchgate.net |
This data for an analogous compound illustrates the typical trend of ester stability under varied pH conditions.
The cleavage of the ester bond in this compound via hydrolysis yields two primary products. The reaction breaks the molecule into its constituent carboxylic acid and alcohol.
The expected hydrolysis products are:
Stearic Acid : A long-chain saturated fatty acid (C₁₈H₃₆O₂).
2-Butoxyethanol (B58217) : An organic solvent with the formula C₆H₁₄O₂.
This degradation pathway is confirmed by studies on similar 2-butoxyethyl esters, where the principal mechanism of degradation in soil and water was identified as hydrolysis, leading to the formation of the parent acid and 2-butoxyethanol researchgate.net. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are typically used to identify and quantify these degradation products researchgate.net.
Biochemical Significance of Stearate Esters in Model Systems
In biological systems, the breakdown and transformation of esters are primarily mediated by enzymes. Stearate esters, due to their fatty acid component, are of interest in biochemical studies as they can release stearic acid, a common saturated fatty acid found in nature wikipedia.org.
Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases are enzymes that catalyze the hydrolysis of esters scielo.br. In aqueous environments, these enzymes efficiently break down stearate esters into stearic acid and the corresponding alcohol nih.gov. This process, known as esterolysis, is the reverse of the enzymatic synthesis of esters, which is favored in non-aqueous or low-water environments scielo.brnih.gov.
In vitro studies have demonstrated that lipases from various microbial sources, such as Candida rugosa and Candida antarctica, are effective catalysts for both the synthesis and hydrolysis of alkyl stearates nih.gov. The efficiency of these enzymes can be influenced by several factors:
Substrate Specificity : Lipases often show a preference for long-chain fatty acids. Studies have indicated that the affinity of some lipases for fatty acids increases with the length of the carbon chain, showing high conversion rates for stearic acid (C18) indianbotsoc.org.
Reaction Conditions : Factors such as temperature, pH, and the presence of solvents can significantly impact the rate of enzymatic hydrolysis researchgate.net.
Enzyme Immobilization : Immobilizing lipases on solid supports can enhance their stability and reusability in catalytic processes, including the synthesis of sugar stearate esters nih.gov.
The enzymatic hydrolysis of this compound by lipases would release stearic acid and 2-butoxyethanol. This biocatalytic breakdown is a key area of research for understanding the environmental fate and biodegradability of such compounds.
Table 2: Factors Influencing Lipase-Catalyzed Esterolysis
| Factor | Influence on Reaction |
|---|---|
| Enzyme Source | Different lipases (e.g., from Candida, Aspergillus) exhibit varied activity and specificity nih.gov. |
| Temperature | Reaction rates generally increase with temperature up to an optimal point before denaturation occurs researchgate.net. |
| pH | The pH of the medium affects the enzyme's conformational state and catalytic activity scielo.br. |
| Water Activity | Hydrolysis is favored in aqueous environments, while ester synthesis occurs in low-water conditions scielo.brnih.gov. |
Direct evidence for this compound serving as a precursor in specific biochemical pathways is limited. However, its significance can be inferred from the metabolic fate of its hydrolysis products, particularly stearic acid.
Once this compound is hydrolyzed, either chemically or enzymatically, it releases free stearic acid. Stearic acid is a ubiquitous fatty acid in nature and can be readily incorporated into various metabolic pathways wikipedia.org. For instance, a study on the bacterium Methylophilus quaylei identified methyl stearate as an extracellular metabolite, and noted that exogenous free fatty acids like stearic acid could stimulate growth and survivability under stress conditions researchgate.net.
In human metabolism, dietary stearic acid is efficiently converted to oleic acid, a monounsaturated fatty acid. It is also less likely to be incorporated into cholesterol esters compared to other saturated fatty acids wikipedia.org. Therefore, once liberated from the 2-butoxyethyl ester, stearic acid can enter the pool of cellular fatty acids and be utilized for energy production through beta-oxidation or for the synthesis of other lipids. The 2-butoxyethanol moiety would be expected to enter different metabolic degradation pathways.
Environmental Chemistry and Degradation Pathways: Chemical Aspects
Abiotic Environmental Transformation
Abiotic transformation processes are chemical reactions that occur in the environment without the direct involvement of microorganisms. For 2-butoxyethyl stearate (B1226849), these are primarily oxidative and photochemical reactions that break down the molecule.
In the atmosphere, organic compounds like 2-butoxyethyl stearate are subject to degradation by reacting with photochemically-produced hydroxyl radicals (•OH). While specific experimental data for this compound is limited, the degradation pathway can be inferred from similar compounds, such as n-butyl stearate. The estimated half-life for the vapor-phase reaction of n-butyl stearate with hydroxyl radicals is approximately 15 hours. nih.gov This suggests that a similar rapid degradation would occur for this compound.
The oxidative degradation process involves the abstraction of a hydrogen atom from the alkyl chains by the highly reactive hydroxyl radical, leading to the formation of a carbon-centered radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•), initiating a cascade of reactions that can lead to the cleavage of C-C bonds and the formation of smaller, more oxidized molecules such as aldehydes, ketones, and carboxylic acids. The ether linkage in the butoxyethyl group is also susceptible to oxidative attack.
| Reaction Type | Reacting Species | Susceptible Part of Molecule | Potential Intermediate Products |
| Atmospheric Oxidation | Hydroxyl Radical (•OH) | Stearate alkyl chain, Butoxyethyl group | Carbon-centered radicals, Peroxy radicals |
| Further Oxidation | Molecular Oxygen (O₂) | Radical intermediates | Aldehydes, Ketones, Carboxylic acids |
Photochemical reactions are initiated by the absorption of light energy. While some organic molecules can undergo direct photolysis, the presence of chromophores (light-absorbing groups) within the molecule is crucial. The ester group in this compound does not significantly absorb sunlight. However, photochemical reactions can still be relevant. justia.combeilstein-journals.org
| Pathway | Mechanism | Requirement | Potential Outcome |
| Direct Photolysis | Direct absorption of photons | Chromophore in the molecule (limited in this case) | Bond cleavage |
| Indirect Photolysis | Energy transfer from a photosensitizer | Presence of photosensitizers in the environment | Degradation of the molecule |
Biotic Degradation Studies in Environmental Compartments
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. researchgate.net This is expected to be the major environmental degradation pathway for this compound.
The primary step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. industrialchemicals.gov.au This reaction is catalyzed by esterase enzymes, which are common in a wide range of environmental bacteria and fungi. csic.es The hydrolysis breaks the molecule into its constituent alcohol and fatty acid: 2-butoxyethanol (B58217) and stearic acid. industrialchemicals.gov.au
Esters of long-chain fatty acids are generally found to be readily biodegradable. nih.gov The rate of degradation can be influenced by factors such as the availability of the substrate to the microorganisms, which for a poorly water-soluble compound like this compound, can be a limiting step. ecetoc.org However, microorganisms can produce biosurfactants to emulsify the ester and increase its bioavailability. The process of breaking down long-chain polymers into smaller molecules that can be assimilated by microbial cells is a key initial step. frontiersin.org
| Initial Compound | Enzymatic Reaction | Primary Metabolites | Microorganism Types |
| This compound | Ester Hydrolysis | 2-Butoxyethanol, Stearic Acid | Bacteria, Fungi |
Following the initial hydrolysis, the primary metabolites, 2-butoxyethanol and stearic acid, undergo further degradation.
Stearic Acid: As a common saturated fatty acid, stearic acid is readily metabolized by microorganisms through the β-oxidation pathway. This process sequentially shortens the long alkyl chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production, ultimately leading to mineralization (conversion to CO₂ and H₂O).
2-Butoxyethanol: The degradation of 2-butoxyethanol has been studied more extensively. It is metabolized by alcohol and aldehyde dehydrogenases. The initial oxidation forms 2-butoxyacetaldehyde, which is then further oxidized to 2-butoxyacetic acid. This metabolite can then be further broken down. Most of the metabolites of 2-butoxyethanol are excreted in urine within 24-48 hours in exposed organisms. nih.gov The degradation of related phthalate (B1215562) esters also proceeds through hydrolysis followed by the breakdown of the resulting components. csic.es
The complete biodegradation of this compound results in the formation of carbon dioxide, water, and microbial biomass, with no persistent toxic intermediates expected under aerobic conditions. researchgate.net
| Primary Metabolite | Secondary Metabolites | Further Degradation Pathway | Final Products |
| Stearic Acid | Acetyl-CoA | β-Oxidation, Citric Acid Cycle | CO₂, H₂O |
| 2-Butoxyethanol | 2-Butoxyacetaldehyde, 2-Butoxyacetic Acid | Oxidation | Further breakdown products |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic properties of 2-butoxyethyl stearate (B1226849). Methodologies such as Density Functional Theory (DFT) are commonly employed for molecules of this size to balance computational cost and accuracy.
A thorough analysis of the electronic structure of 2-butoxyethyl stearate would involve the calculation of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized around the electron-rich oxygen atoms of the ester and ether groups, while the LUMO is likely centered on the carbonyl carbon of the ester group. This distribution of frontier orbitals would suggest that the ester group is the primary site for nucleophilic attack.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Indicates electron-donating ability | |
| LUMO Energy | Indicates electron-accepting ability | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |
| Dipole Moment | Influences intermolecular interactions and solubility | |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites |
Quantum chemical calculations can be employed to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. For instance, computational methods can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound.
Predicted IR spectra would show characteristic vibrational frequencies, such as the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹) and the C-O stretching of the ether and ester groups. The calculation of NMR chemical shifts (for ¹H and ¹³C) would provide a theoretical spectrum that can aid in the assignment of experimental peaks, confirming the molecular structure. While experimental spectra are used for characterization, dedicated computational studies predicting these properties for this compound are not found in the surveyed literature.
The synthesis of this compound typically involves the esterification of stearic acid with 2-butoxyethanol (B58217). Quantum chemical calculations can be used to model the reaction pathway of this process. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed.
This computational approach can help in understanding the reaction mechanism, identifying the rate-determining step, and evaluating the catalytic effect of an acid catalyst. Such studies can provide valuable insights for optimizing reaction conditions to improve yield and efficiency. However, a specific computational study elucidating the reaction mechanism for the formation of this compound has not been identified in the available literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the intermolecular interactions and dynamic behavior of this compound in various environments.
MD simulations can be utilized to investigate the behavior of this compound in different solvents. By simulating a system containing one or more this compound molecules surrounded by solvent molecules, it is possible to analyze the solute-solvent interactions.
Key parameters that can be extracted from such simulations include the radial distribution function (RDF), which describes how the density of solvent molecules varies as a function of distance from the solute. For this compound, simulations could reveal the nature of interactions between its ester and ether groups and polar or non-polar solvent molecules. This would be crucial for understanding its solubility and behavior in formulations.
Table 2: Potential Intermolecular Interaction Analysis of this compound in Solvents via MD Simulations
| Solvent Type | Expected Primary Interactions | Information Gained |
| Polar (e.g., water) | Dipole-dipole, Hydrogen bonding (weak) | Understanding of limited aqueous solubility |
| Non-polar (e.g., hexane) | van der Waals forces | Insight into solubility in organic media |
Note: This table represents expected interactions, as specific MD simulation studies for this compound in various solvents are not prevalent in the literature.
Given that this compound is used as a plasticizer, MD simulations are particularly valuable for studying its interactions within a polymer matrix, such as polyvinyl chloride (PVC). These simulations can model the diffusion of this compound molecules within the polymer chains and quantify the interactions between the plasticizer and the polymer.
Such studies can help in understanding how this compound increases the flexibility and reduces the glass transition temperature of the polymer. The simulations can also provide insights into the migration and leaching of the plasticizer from the polymer matrix over time. While general MD studies on plasticizers in polymers exist, specific simulations focusing on the dynamics of this compound within polymer matrices are not widely reported.
Future Research Directions and Emerging Areas
The ongoing exploration of 2-Butoxyethyl stearate (B1226849) and related fatty acid esters is paving the way for significant advancements across various scientific and industrial domains. Future research is increasingly focused on developing sustainable technologies, enhancing analytical precision, and fostering innovative applications through interdisciplinary collaboration. These efforts are geared towards optimizing the compound's life cycle, from synthesis to its role in next-generation materials.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-butoxyethyl stearate, and how are they experimentally determined?
- Answer : Key properties include molecular weight (384.64 g/mol), density (0.885 g/cm³), boiling point (463.7°C), and refractive index (1.449). Experimental methods involve:
- Gas chromatography-mass spectrometry (GC-MS) for purity analysis .
- Infrared (IR) spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹) .
- Density and refractive index measurements using calibrated instruments (e.g., pycnometer, Abbe refractometer) .
- Data Table :
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₂₄H₄₈O₃ | NIST |
| Boiling Point | 463.7°C | Computational |
| Density | 0.885 g/cm³ | Experimental |
Q. How can researchers confirm the structural identity of this compound in synthetic batches?
- Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify ester linkages and alkyl chains. Compare spectral data with reference standards (e.g., NIST Chemistry WebBook ). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (m/z 384.6361) .
Q. What are the standard protocols for synthesizing this compound in a laboratory setting?
- Answer : Traditional synthesis involves acid-catalyzed esterification of stearic acid with 2-butoxyethanol. Steps include:
Refluxing reactants with sulfuric acid (catalyst) at 110–120°C for 6–8 hours.
Neutralizing the catalyst and purifying via vacuum distillation or column chromatography .
Alternative methods use enzymatic catalysis (e.g., Candida antarctica lipase) for greener synthesis .
Advanced Research Questions
Q. How can researchers design experiments to assess the toxicological interactions of this compound with biological systems?
- Answer :
- In vitro models : Use human cell lines (e.g., HaCaT keratinocytes) to evaluate cytotoxicity (MTT assay) and oxidative stress markers (ROS detection) .
- In vivo models : Conduct subchronic toxicity studies in rodents (OECD Guideline 407) with histopathological analysis of liver/kidney tissues .
- Mechanistic studies : Apply transcriptomics to identify gene expression changes linked to metabolic disruption .
Q. What experimental strategies optimize the formulation stability of this compound in cosmetic matrices?
- Answer :
- Quality by Design (QbD) : Use a D-optimal experimental design to test excipient compatibility (e.g., emulsifiers, preservatives) and processing conditions (e.g., mixing speed, temperature) .
- Accelerated stability testing : Store formulations at 40°C/75% RH for 3 months and monitor phase separation via dynamic light scattering (DLS) .
Q. How can conflicting data on the environmental persistence of this compound be resolved?
- Answer : Perform comparative biodegradation assays :
- OECD 301B test (Ready Biodegradability): Monitor CO₂ evolution in aqueous systems .
- Soil microcosm studies : Analyze half-life under varying pH and microbial activity conditions .
- Computational modeling : Use EPI Suite to predict biodegradation pathways and compare with experimental results .
Q. What advanced analytical techniques validate the purity of this compound in complex mixtures?
- Answer :
- Two-dimensional gas chromatography (GC×GC) coupled with time-of-flight MS for high-resolution separation of ester analogs .
- Differential scanning calorimetry (DSC) to detect polymorphic impurities by analyzing melting point deviations .
Q. How do researchers address ethical considerations when testing this compound in biomedical applications?
- Answer :
- Institutional Review Board (IRB) approval : Required for studies involving human tissue samples .
- 3R principles (Replacement, Reduction, Refinement) : Prioritize in silico models (e.g., QSAR) before animal testing .
- Transparency : Disclose conflicts of interest and raw data in publications .
Methodological Notes
- Data Contradictions : Discrepancies in synthesis yields or toxicity profiles should be resolved through interlaboratory validation and meta-analysis of peer-reviewed studies .
- Safety Protocols : Always consult Safety Data Sheets (SDS) for handling guidelines (e.g., skin/eye protection, ventilation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
